REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([O:10]C)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl.N1C=CC=CC=1>>[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|
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Name
|
|
Quantity
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500 mg
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1)OC
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
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170 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction is partitioned between ethyl acetate and 1N hydrochloric acid
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Type
|
WASH
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Details
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The organic phase is washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |